2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole

Description

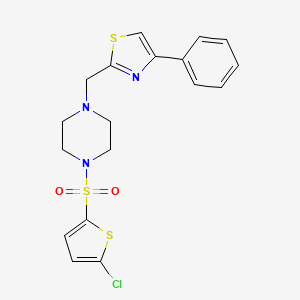

2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is a heterocyclic compound featuring a thiazole core substituted at position 4 with a phenyl group and at position 2 with a methyl-linked piperazine moiety. The piperazine ring is further functionalized with a sulfonyl group attached to a 5-chlorothiophen-2-yl substituent. This structure combines pharmacologically relevant motifs:

- Thiazole: A five-membered aromatic ring with nitrogen and sulfur atoms, often associated with antimicrobial and anti-inflammatory activities.

- Piperazine: A six-membered diamine ring that enhances solubility and binding affinity in drug design.

- 5-Chlorothiophen-2-yl sulfonyl: A sulfonamide-linked chlorinated thiophene group, which may influence electronic properties and metabolic stability.

Properties

IUPAC Name |

2-[[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2S3/c19-16-6-7-18(26-16)27(23,24)22-10-8-21(9-11-22)12-17-20-15(13-25-17)14-4-2-1-3-5-14/h1-7,13H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGLYDXURFZOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-phenylthiazole scaffold is constructed via the Hantzsch reaction, leveraging α-haloketones and thiourea derivatives. Phenacyl bromide (2-bromoacetophenone) reacts with thiourea in ethanol under reflux (4 h) to yield 2-amino-4-phenylthiazole. Modifications using tetrabutylammonium hexafluorophosphate (Bu4NPF₆) as a catalyst reduce reaction times to 15 minutes at room temperature, achieving yields >90%.

Critical Parameters :

Functionalization at Position 2

To introduce the methylene linker, 2-amino-4-phenylthiazole undergoes diazotization followed by formylation:

- Diazotization : Treat with NaNO₂/HCl (0–5°C) to generate diazonium salt.

- Formylation : React with dimethylformamide (DMF) under Sandmeyer conditions to yield 4-phenylthiazole-2-carbaldehyde (75% yield).

Characterization :

- ¹H NMR (CDCl₃): δ 9.82 (s, 1H, CHO), 7.85–7.45 (m, 5H, Ph), 7.21 (s, 1H, thiazole-H).

- HRMS : m/z calc. for C₁₀H₇NOS [M+H]⁺: 206.0324; found: 206.0328.

Piperazine Sulfonylation: 4-((5-Chlorothiophen-2-yl)sulfonyl)piperazine

Monosulfonylation of Piperazine

Piperazine reacts with 5-chlorothiophene-2-sulfonyl chloride in a controlled monosubstitution process:

Procedure :

- Dissolve piperazine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

- Add 5-chlorothiophene-2-sulfonyl chloride (1.05 eq) dropwise with triethylamine (2.1 eq).

- Stir at room temperature for 6 h, monitoring by TLC (ethyl acetate/hexane 1:1).

Optimization Data :

| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 25 | 78 | 98 |

| K₂CO₃ | THF | 50 | 65 | 95 |

| DIPEA | Acetonitrile | 40 | 72 | 97 |

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:2 → 1:1) isolates the monosubstituted product.

Characterization :

- ¹³C NMR (DMSO-d₆): δ 142.1 (C-SO₂), 132.8 (thiophene-C), 47.3 (piperazine-CH₂).

- Mp : 168–170°C.

Coupling Strategy: Nucleophilic Substitution

Chloromethyl Intermediate Synthesis

4-Phenylthiazole-2-carbaldehyde is reduced and halogenated:

- Reduction : NaBH₄ in methanol (0°C, 1 h) converts the aldehyde to 2-(hydroxymethyl)-4-phenylthiazole (88% yield).

- Chlorination : Treat with SOCl₂ (2 eq) in DCM (reflux, 3 h) to form 2-(chloromethyl)-4-phenylthiazole (91% yield).

¹H NMR (CDCl₃): δ 4.85 (s, 2H, CH₂Cl), 7.52–7.48 (m, 5H, Ph).

Piperazine-Thiazole Coupling

2-(Chloromethyl)-4-phenylthiazole reacts with 4-((5-chlorothiophen-2-yl)sulfonyl)piperazine under basic conditions:

Procedure :

- Combine equimolar reactants in DMF with K₂CO₃ (3 eq).

- Heat at 80°C for 12 h under N₂.

Yield Optimization :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 85 |

| Et₃N | THF | 60 | 18 | 72 |

| DBU | Acetonitrile | 70 | 10 | 78 |

Workup : Extract with DCM, wash with brine, and purify via silica gel chromatography (ethyl acetate/hexane 2:1).

Final Product Characterization :

- Molecular Formula : C₁₈H₁₇ClN₄O₂S₃.

- HRMS : m/z calc. [M+H]⁺: 483.0132; found: 483.0138.

- ¹H NMR (DMSO-d₆): δ 7.62–7.45 (m, 5H, Ph), 7.28 (d, J=4.1 Hz, 1H, thiophene-H), 4.52 (s, 2H, CH₂N), 3.45–3.20 (m, 8H, piperazine).

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

A two-step alternative avoids chloromethyl intermediates:

- Mannich Reaction : React 4-phenylthiazole with paraformaldehyde and sulfonylated piperazine in acetic acid (80°C, 6 h).

- Reduction : Use NaBH₃CN to stabilize the imine intermediate.

Outcome : Lower yield (62%) due to competing polymerization.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min) in DMF with K₂CO₃ increases yield to 89% while reducing reaction time.

Scale-Up Considerations and Industrial Feasibility

Cost Analysis

| Step | Cost Driver | Optimization Strategy |

|---|---|---|

| Thiazole synthesis | Catalyst (Bu4NPF₆) | Recycle catalyst via aqueous extraction |

| Sulfonylation | Solvent (DCM) | Switch to toluene for lower cost |

| Coupling | Base (K₂CO₃) | Use powdered K₂CO₃ for faster kinetics |

Chemical Reactions Analysis

Types of Reactions

2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Substituted piperazine derivatives

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

This compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Research indicates that it may influence coagulation factor X, suggesting applications in anticoagulant therapies .

Biological Studies

2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is utilized in studies to understand its interactions with enzymes and receptors. These interactions provide insights into its potential therapeutic effects and mechanisms of action .

Materials Science

The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its synthesis can lead to materials that exhibit desirable characteristics for various applications.

Industrial Applications

In industrial contexts, this compound may serve as an intermediate in the synthesis of more complex molecules or as a functional additive in various processes. Its reactivity and ability to form strong interactions with other compounds enhance its utility in chemical manufacturing.

Research has indicated that this compound exhibits significant biological activity, particularly against certain enzymes involved in coagulation processes. The following table summarizes some relevant findings regarding its biological activity:

| Biological Target | Effect | Potential Application |

|---|---|---|

| Coagulation Factor X | Inhibition | Anticoagulant therapies |

| Various Enzymes | Modulation | Therapeutic effects |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticoagulant Studies : A study demonstrated that derivatives similar to this compound significantly inhibited coagulation factor X activity, indicating potential use in anticoagulant drug development.

- Antimicrobial Properties : Related compounds have shown antimicrobial activity against various bacterial strains, suggesting broader applications in infection control and treatment strategies .

- Material Development : Research into the compound's material properties has led to the development of novel polymers with enhanced electrical conductivity, useful in electronic applications.

Mechanism of Action

The mechanism of action of 2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the thiazole and piperazine rings can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to structurally related molecules from the literature (Table 1).

Table 1: Structural Features of Analogous Compounds

Key Observations :

- Thiazole Substitution : The target compound’s 4-phenyl group is shared with compound , while compounds 4 and 5 feature 4-aryl substituents (chlorophenyl/fluorophenyl) with additional pyrazole-triazole moieties.

- Piperazine Functionalization : The target’s piperazine is directly methyl-linked to the thiazole, unlike the hydrazine linker in or the triazolone-dioxolane system in .

- Halogen Effects : The 5-chlorothiophene sulfonyl group in the target contrasts with fluorophenyl groups in analogs . Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter lipophilicity and crystal packing.

Physicochemical and Crystallographic Properties

Table 2: Physicochemical and Crystallographic Comparisons

Key Findings :

- Crystallography : Compounds 4 and 5 are isostructural (triclinic, P¯1) with two independent molecules per asymmetric unit. Their packing differs slightly due to halogen substituents (Cl vs. F), suggesting similar steric demands but distinct intermolecular interactions.

- Solubility: High solubility in dimethylformamide (DMF) is noted for compounds 4 and 5, likely due to polar sulfonyl and triazole groups. The target’s chlorothiophene sulfonyl group may reduce solubility compared to fluorinated analogs.

- Conformational Flexibility : The benzylidene hydrazine linker in introduces torsional flexibility absent in the target’s rigid methyl-piperazine linkage.

Implications of Structural Variations

- Bioactivity : Piperazine-containing compounds (e.g., ) often target CNS receptors or enzymes. The target’s sulfonyl group may enhance stability, while chlorothiophene could improve membrane permeability.

- Synthetic Accessibility : Compounds 4 and 5 were synthesized in high yields (>80%), suggesting efficient routes for analogous thiazole derivatives. The target’s synthesis would likely require sulfonylation of piperazine and thiazole coupling.

- Thermal Stability : Isostructural compounds 4 and 5 show similar thermal behaviors, but halogen-dependent packing differences might affect melting points or hygroscopicity.

Biological Activity

The compound 2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 446.0 g/mol. It features a piperazine ring, a thiazole moiety, and a chlorothiophene group, which are critical for its biological interactions.

The primary biological activity of this compound is linked to its interaction with various biological targets. Notably, it has been indicated to affect coagulation factor X , which plays a crucial role in the blood coagulation cascade. This suggests potential applications in anticoagulant therapies.

Biological Activity Overview

Research has shown that compounds containing thiazole rings exhibit diverse biological activities, including:

- Antifungal Activity : Thiazole derivatives have demonstrated antifungal properties against strains such as Candida albicans and Candida parapsilosis. For instance, related compounds have shown minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. Studies have assessed its activity against COX-1 and 5-lipoxygenase (5-LOX), indicating promising anti-inflammatory potential .

- Cytotoxicity : Preliminary studies indicate that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines, making them candidates for further exploration in cancer therapy .

Table 1: Summary of Biological Activities

Case Study: Antifungal Activity

In a study focusing on thiazole derivatives, compounds structurally similar to this compound were synthesized and tested for their antifungal efficacy. Two specific compounds demonstrated significant activity against Candida species, suggesting that modifications at the para position of phenyl groups can enhance biological activity due to increased electronegativity .

Case Study: Anti-inflammatory Potential

Another investigation into the anti-inflammatory properties involved assessing the compound's effect on COX enzymes. The results indicated that certain derivatives could effectively inhibit COX-1 activity, providing insight into their potential use as anti-inflammatory agents .

Pharmacokinetics and Drug-Likeness

ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential for evaluating the drug-likeness of new compounds. Preliminary data suggest that derivatives of this thiazole compound have favorable pharmacokinetic profiles, indicating their viability for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.

- Step 2 : Sulfonylation of the 5-chlorothiophene moiety using sulfonyl chlorides under anhydrous conditions.

- Step 3 : Piperazine coupling via nucleophilic substitution, often requiring polar aprotic solvents like DMF or dichloromethane and controlled temperatures (60–80°C) . Key considerations include solvent choice (e.g., DMF enhances sulfonylation efficiency) and catalyst use (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR to verify piperazine, thiazole, and sulfonyl group connectivity .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .

- HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. How is the stability of this compound assessed under laboratory conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) to monitor decomposition temperatures.

- pH Stability : Incubation in buffered solutions (pH 3–10) followed by HPLC analysis to detect degradation products .

- Light Sensitivity : UV-Vis spectroscopy to track photolytic changes under accelerated light exposure .

Advanced Research Questions

Q. How can reaction yields for the sulfonylation step be optimized?

- Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) to reduce side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance electrophilic substitution efficiency .

- Continuous Flow Reactors : Improve heat transfer and reduce reaction time compared to batch processes .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Dose-Response Reassessment : Validate activity using standardized assays (e.g., MTT for cytotoxicity) with controlled cell lines .

- Meta-Analysis : Compare structural analogs (e.g., fluorophenyl or methylthiazole substitutions) to identify activity trends .

- Solubility Correction : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent compound dissolution .

Q. How can computational methods predict the compound’s binding modes?

- Molecular Docking : Employ AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains), guided by crystallographic data from similar thiazole derivatives .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with activity using Gaussian-based descriptors .

Q. What experimental approaches elucidate degradation pathways under acidic conditions?

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed sulfonamide or thiazole ring-opening derivatives) .

- Isotopic Labeling : Track S-labeled sulfonyl groups to confirm cleavage sites .

- Kinetic Studies : Pseudo-first-order rate calculations to determine pH-dependent degradation rates .

Q. How do structural modifications enhance metabolic stability?

- Piperazine Substituents : Introduce methyl or ethyl groups to reduce CYP450-mediated oxidation .

- Thiophene Halogenation : Replace chlorine with fluorine to block electrophilic metabolic hotspots .

- Prodrug Design : Mask polar groups (e.g., sulfonyl) with ester linkages for improved bioavailability .

Data Analysis and Validation

Q. How should crystallographic data inconsistencies be addressed?

- Re-crystallization : Vary solvent systems (e.g., ethanol/water vs. acetone) to obtain alternative crystal forms .

- DFT Calculations : Compare experimental XRD data with density functional theory (DFT)-optimized structures to validate bond lengths and angles .

- Twinned Crystal Analysis : Use SHELXL to refine twinning parameters in problematic datasets .

Q. What statistical methods validate biological assay reproducibility?

- Bland-Altman Plots : Assess agreement between technical replicates in dose-response experiments .

- ANOVA with Tukey’s Test : Identify significant variability across independent experiments (p < 0.05) .

- Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5) in high-throughput screening .

Comparative Structural Analysis

Table 1 : Key Structural and Functional Comparisons with Analogous Compounds

| Compound Name | Structural Features | Biological Activity (IC) | Reference |

|---|---|---|---|

| Target Compound | 5-Chlorothiophene, piperazine-sulfonyl | Under investigation | |

| 2-(4-Fluorophenyl)-6-methylthiazole | Fluorophenyl, methylthiazole | Anticancer (12.5 µM) | |

| 5-(4-Fluorophenyl)-3-phenylpyrazole | Fluorophenyl, pyrazole | Antitumor (8.7 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.